2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and imidazole moieties, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoloquinazoline core, followed by the introduction of the imidazole group through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential biological activity could be explored for developing new therapeutic agents, particularly in areas such as cancer or infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: This compound itself.
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-pyrazol-1-yl)propyl]acetamide: A similar compound with a pyrazole group instead of an imidazole group.
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-triazol-1-yl)propyl]acetamide: A similar compound with a triazole group instead of an imidazole group.
Uniqueness
The uniqueness of this compound lies in its specific combination of isoindoloquinazoline and imidazole moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N5O3 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C23H21N5O3/c29-20(25-10-5-12-26-13-11-24-15-26)14-27-21-16-6-1-2-7-17(16)23(31)28(21)19-9-4-3-8-18(19)22(27)30/h1-4,6-9,11,13,15,21H,5,10,12,14H2,(H,25,29) |
InChI Key |
SRZMTKWCNFXMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCCN5C=CN=C5 |
Origin of Product |
United States |
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